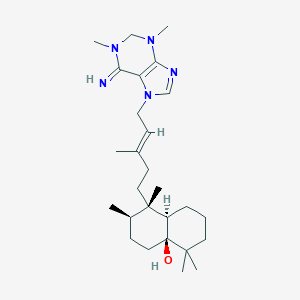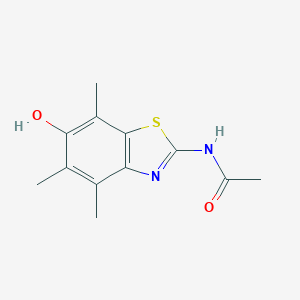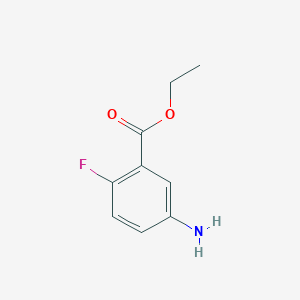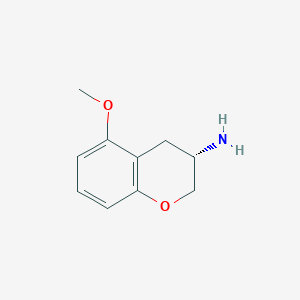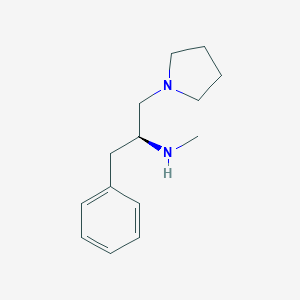
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The exploration and analysis of organic compounds, particularly those with potential pharmacological applications, are critical in the field of medicinal chemistry. The chemical entity "(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine" falls within this category, with the pyrrolidine ring being a common structural motif found in many bioactive molecules. The study and synthesis of such compounds are pivotal for developing new therapeutic agents.
Synthesis Analysis
Synthetic strategies for compounds like "(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine" often involve complex organic reactions. The pyrrolidine scaffold, a core structure in many biologically active compounds, is typically synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods allow for efficient exploration of pharmacophore space due to the sp^3-hybridization and increased three-dimensional coverage of the molecule (Petri et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates
(Fleck, Mcwhorter, DeKam, & Pearlman, 2003) described the development of a practical, efficient, and stereoselective process for the synthesis of a key intermediate in the preparation of premafloxacin, an antibiotic. This process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting the compound's role in facilitating complex chemical syntheses.
Applications in Organic Electronics
(Lv, Lei, Zhu, Hirai, & Chen, 2014) investigated an amine-based, alcohol-soluble fullerene derivative with enhanced electron mobility for use as an acceptor and cathode interfacial material in polymer solar cells. This study underscores the potential of structurally similar compounds in improving the efficiency and fabrication processes of organic electronic devices.
Development of Spin Crossover Complexes
(Boldog, Muñoz-Lara, Gaspar, Muñoz, Seredyuk, & Real, 2009) reported on the synthesis and characterization of new tetranuclear compounds with potential applications in spintronic devices and sensors. The compounds exhibit unique magnetic properties, demonstrating the versatility of pyrrolidine derivatives in materials science.
Fluorescent Zn(II) Sensors
(Nolan, Jaworski, Racine, Sheng, & Lippard, 2006) explored the development of Zinpyr family fluorescent sensors for Zn(II) ions, showing significant fluorescence enhancement upon binding. Such compounds could be crucial for bioimaging applications, allowing for the visualization of zinc ion distributions within biological systems.
Antagonists for κ-Opioid Receptors
(Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011) characterized a novel κ-opioid receptor antagonist, illustrating the potential therapeutic applications of related compounds in treating depression and addiction disorders by modulating opioid receptor activity.
Safety And Hazards
The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses4.
Propiedades
IUPAC Name |
(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVNZOBYHPYZIT-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595355 |
Source


|
| Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine | |
CAS RN |
116508-54-4 |
Source


|
| Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

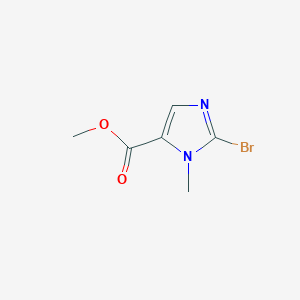
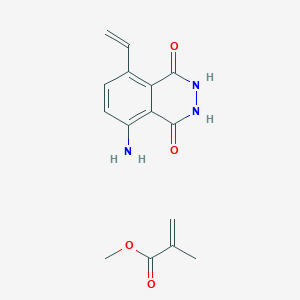
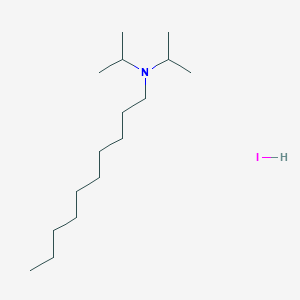
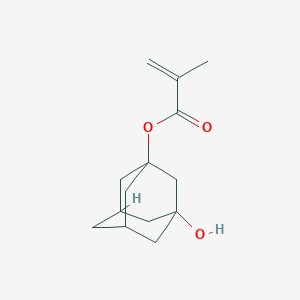
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
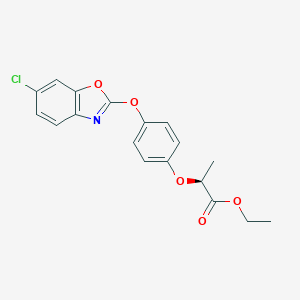
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
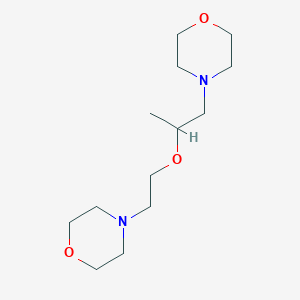
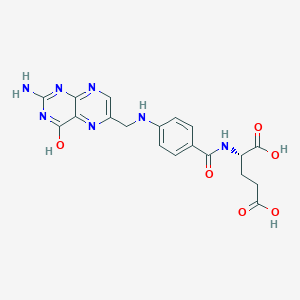
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
